Thioindigo

Description

Historical Trajectories in Thioindigo (B1682309) Research

The history of this compound research is intertwined with the broader effort to understand and synthesize organic dyes. This compound was first synthesized by Paul Friedländer in 1905 mfa.orgillinois.edu. Friedländer's work focused on derivatives of indigo (B80030), and his discovery of this compound contributed to the burgeoning synthetic dye industry at the time illinois.eduwikipedia.org. His research on color variations in substituted indigoes led to numerous patents and industrial applications wikipedia.org. The synthesis of this compound typically involves the alkylation of sulfur in thiosalicylic acid with chloroacetic acid, followed by cyclization and conversion to this compound wikipedia.org.

Early research on this compound primarily centered on its synthesis and application as a vat dye, valued for its vibrant color and good lightfastness and washfastness properties mfa.org. The structural determination of indigo by Adolf von Baeyer in 1868 was a crucial prerequisite for the development of synthetic routes to indigo and its derivatives like this compound chemistryviews.org. While Baeyer developed early indigo syntheses, industrial mass production methods were later achieved by chemists like Karl Heumann and Johannes Pfleger chemistryviews.orgwikipedia.org. The historical trajectory of this compound research thus moved from its initial discovery and synthesis as a dye to a deeper understanding of its chemical structure and properties.

This compound as a Benchmark Photoswitchable Chromophore

This compound is recognized as a well-known photoswitchable chromophore due to its ability to undergo reversible photoisomerization between its cis (or Z) and trans (or E) isomers upon irradiation with light of specific wavelengths springernature.commdpi.comresearchgate.net. This photoisomerization involves a rotation around the central C=C double bond springernature.coma-star.edu.sg. The two isomers typically exhibit different absorption spectra, making this compound a photochromic compound rsc.org.

The trans isomer is generally the thermodynamically stable form rsc.org. Irradiation with light of a suitable wavelength can induce the isomerization to the metastable cis isomer rsc.org. The cis isomer can then revert back to the trans form either photochemically, often with light of a different wavelength, or thermally nih.govru.nl. This reversible interconversion and the distinct properties of the isomers are key to this compound's function as a photoswitch.

Compared to other photoswitches like azobenzene, this compound and its derivatives can exhibit fast E-Z photoisomerization kinetics rsc.org. The photoisomerization mechanism can involve transitions between singlet and triplet excited states chemrxiv.org. Recent studies have explored the excited-state isomerization pathways, including those involving triplet potential energy surfaces, particularly for modified this compound structures chemrxiv.org.

The photoswitching behavior of this compound has been investigated in various environments, including in solution and when incorporated into materials springernature.comresearchgate.net. The polarity of the solvent can influence the isomerization dynamics rsc.orgnih.gov.

Scope of Contemporary Academic Investigations of this compound

Contemporary academic research on this compound extends beyond its traditional use as a dye and focuses heavily on leveraging its photoswitchable properties for advanced applications. A significant area of investigation is the incorporation of this compound into functional materials, such as polymers and hydrogels, to create systems with light-tunable properties springernature.comresearchgate.neta-star.edu.sgresearchgate.netnih.gov. By embedding this compound units within polymer networks, researchers can create materials whose stiffness, topology, or other properties can be modulated by light-induced isomerization of the this compound component springernature.coma-star.edu.sgresearchgate.net. This has opened opportunities in areas like soft matter materials and potentially in biomaterials, where light-induced changes could be used to study cell-material interactions or control the release of substances springernature.coma-star.edu.sgresearchgate.net.

Another active area involves the synthesis and characterization of modified this compound structures and hybrid materials. This includes the development of hemithioindigos, which are part of the indigoid family and also exhibit interesting photoswitching properties mdpi.comnih.gov. Research is also exploring carbazole-fused this compound oligomers and this compound diimine derivatives to investigate their photo- and electrochemical properties, including photochromic behavior oup.comoup.comuvic.caacs.org.

This compound is also being studied in the context of organic electronics, where its properties are being explored for use in organic semiconductors, organic light-emitting diodes (OLEDs), and photovoltaic devices chemimpex.comcsic.es. Investigations into the solid-state properties and polymorphism of this compound films are relevant to these applications, as the crystal structure can influence electronic properties csic.es.

Furthermore, this compound is being investigated in the creation of organic/inorganic hybrid materials, where it is combined with inorganic matrices like metal-organic frameworks (MOFs) or clays (B1170129) acs.orgresearchgate.net. These hybrid materials can exhibit interesting optical and catalytic properties acs.org. Studies also involve the use of this compound-based dyes in dye-sensitized solar cells icrc.ac.ir.

Current research also delves into the fundamental photophysical processes of this compound and its derivatives, including excited-state dynamics and isomerization mechanisms chemrxiv.orguvic.ca. Efforts are being made to tailor the optical and dynamic properties of this compound-based photoswitches through molecular engineering, such as by incorporating electron-rich or electron-poor heterocycles nih.govru.nlnih.gov. The goal is often to achieve photoswitching with specific wavelengths of light, including in the visible or near-infrared regions, and to control the thermal stability of the metastable isomer nih.govru.nlchemrxiv.org.

The limited solubility of this compound in many conventional solvents has historically posed a challenge for its application in soft matter materials springernature.comresearchgate.netresearchgate.net. Recent research has focused on strategies to overcome this limitation, such as by covalently inserting this compound units into polymer chains or by developing more soluble derivatives springernature.comresearchgate.netresearchgate.netnih.gov.

Structure

3D Structure

Properties

IUPAC Name |

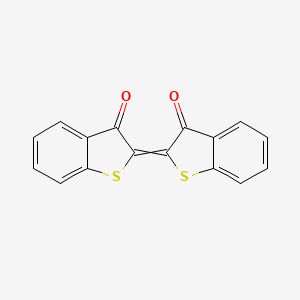

2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUDBUYBGJYFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-75-8 | |

| Record name | Thioindigo | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Thioindigo

Foundational Synthetic Routes to Thioindigo (B1682309) Core Structures

The traditional synthesis of the this compound core involves the alkylation of thiosalicylic acid with chloroacetic acid. This reaction forms a thioether which then undergoes cyclization to yield 2-hydroxythianaphthene. Subsequent conversion of this intermediate leads to the formation of this compound. wikipedia.org Another established method is the oxidative dimerization of benzothiophenone. oup.com These foundational routes provide the basic scaffold for further chemical modifications.

A novel approach for synthesizing this compound dyes involves using acetic acid or fluoroacetic acid with thiosalicylic acid. google.com The mixture is heated under weakly alkaline conditions in the presence of a fuse acting as a catalytic oxidant, resulting in the formation of red this compound which can be purified by sublimation. google.com This method is presented as a simpler and more cost-effective alternative to traditional industrial processes that often involve complex steps and harsh reagents like sodium polysulphide. google.com

Strategies for Functionalizing this compound Derivatives

The functionalization of the this compound core is essential for tailoring its electronic and photophysical properties. These strategies range from simple substituent additions to the creation of complex hybrid systems and polymers.

The introduction of substituents onto the aromatic rings of the this compound scaffold is a primary strategy for modifying its properties. For instance, the chlorination of this compound yields 4,7,4',7'-tetrachlorothis compound, a commercially significant pigment known as Pigment Red 88. wikipedia.org This demonstrates how simple halogenation can lead to valuable derivatives. Further modifications can be achieved through cross-coupling reactions. For example, starting from 6,6′-dibromoindigo (Tyrian Purple), various electron-donating groups can be introduced using Pd-catalyzed Stille-Migita coupling, allowing for systematic tuning of the spectroscopic properties. nih.gov

Hemithis compound (HTI) derivatives are asymmetric photoswitches that combine half of a this compound moiety with half of a stilbene (B7821643) moiety through a central photoisomerizable C=C double bond. nih.govchemrxiv.org This design allows for reversible Z/E isomerization under visible light. nih.gov The synthesis of these systems often involves the aldol (B89426) condensation of a thioindoxyl-type precursor with a substituted benzaldehyde.

Strategies to enhance the properties of hemithis compound photoswitches include:

Incorporation of a pyrrole (B145914) hydrogen-bond donor: This modification leads to a bathochromic (red) shift in absorption, enabling quantitative bidirectional isomerization. bohrium.com

Extension of π-conjugation: Systematically extending the conjugated system of the core structure also results in a programmable bathochromic shift, leading to photoswitches that can be operated with red and even near-infrared light. bohrium.comdtu.dk

Fourfold double-bond substitution: This allows for extensive functionalization, leading to highly capable photoswitches with advantageous properties. chemrxiv.org

This compound diimines are synthesized from this compound through a two-step process. The first step is a metal-mediated amine condensation reaction to form diamine derivatives. researchgate.netnih.govacs.org Subsequent oxidation of these diamines yields the corresponding diimines. researchgate.netnih.govacs.org While standard nucleophilic reaction conditions for imine formation from ketones are often ineffective for this compound, the metal-mediated approach provides a successful route. acs.org These diimine derivatives exhibit distinct electronic and structural properties compared to the parent this compound, such as a planar structure in contrast to the twisted conformation of the diamine precursors. researchgate.netuvic.ca

| Derivative Type | Synthetic Precursor | Key Reaction Step | Resulting Compound |

| Diamine | This compound | Metal-mediated amine condensation | This compound Diamine |

| Diimine | This compound Diamine | Oxidation | This compound Diimine |

Incorporating this compound units into polymer backbones is a strategy to overcome the low solubility of this compound and harness its photoswitching capabilities in soft matter materials. springernature.com A successful approach involves the synthesis of a this compound bismethacrylate linker. springernature.com This linker can then participate in free-radical thiol-ene reactions with a dithiol, such as PEG-dithiol, to form a step-growth polymer with the this compound moiety integrated into the main chain. springernature.com This method allows for the investigation of this compound's photoisomerization in various solvents, including water, and enables the creation of light-responsive hydrogels. springernature.comresearchgate.net

Other polymerization techniques for creating this compound-based polymers include:

Direct Arylation Polycondensation (DArP): This method has been used to synthesize thienoisoindigo-based conjugated polymers with high molecular weights. nih.gov

Electrosynthesis: Isoindigo-thiophene D–A–D–type precursors can be electrosynthesized to produce polymer films with favorable electrochromic properties. mdpi.com

Aldol Polycondensation: This environmentally friendly, metal-free method can be used to synthesize isoindigo-based conjugated polymers. researchgate.net

Scalable Synthetic Approaches for this compound-Based Materials

For practical applications, the synthesis of this compound-based materials must be scalable. The foundational synthesis of this compound from thiosalicylic acid and chloroacetic acid is an established industrial process. wikipedia.org Similarly, the synthesis of indigo (B80030), a related compound, has seen the development of commercially feasible manufacturing processes since the late 19th century, with methods like the Heumann-Pfleger process providing a basis for large-scale production. blogspot.com

For polymeric materials, methods like direct arylation polymerization (DArP) offer advantages for scalability as they can avoid the use of flammable and toxic organometallic reagents often required in other cross-coupling reactions like Suzuki and Stille coupling. researchgate.netrsc.org The development of a polymerizable this compound linker that can be synthesized at the gram scale also points towards the potential for larger-scale production of this compound-containing polymers. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques for Thioindigo

Vibrational Spectroscopy of Thioindigo (B1682309): FT-IR and Raman Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within this compound and its complexes. americanpharmaceuticalreview.com These methods provide a molecular fingerprint by detecting the vibrations of covalent bonds. americanpharmaceuticalreview.comnih.gov

This compound can exist as two distinct isomers, trans-thioindigo and cis-thioindigo, which can be interconverted photochemically. FT-IR spectroscopy offers a means to distinguish between these conformers by analyzing characteristic vibrational modes. The different spatial arrangement of the atoms in the cis and trans isomers leads to subtle but measurable differences in their infrared absorption spectra.

Key vibrational bands, particularly those associated with the carbonyl (C=O) stretching, the central carbon-carbon double bond (C=C), and the thioether linkages, are sensitive to the conformational state of the molecule. mdpi.comnih.govnih.gov For instance, the frequency and intensity of the C=O stretching vibration can be influenced by the dipole-dipole interactions between the two carbonyl groups, which differ in proximity and orientation between the cis and trans forms. researchgate.net In the cis conformer, the closer proximity of the carbonyl groups can lead to through-space interactions that alter their vibrational frequency compared to the more separated carbonyls in the trans isomer. While detailed assignments for this compound are complex, the analysis of these spectral regions, often supported by computational modeling, allows for the identification and characterization of the conformational isomers present in a sample. mdpi.com

The interaction of this compound with clay minerals, a subject of interest for the creation of stable pigments, has been effectively characterized using FT-IR and Raman spectroscopy. researchgate.netresearchgate.net Studies on this compound-palygorskite composites reveal distinct spectral changes that signify a strong interaction between the dye and the clay substrate.

A key indicator of this interaction is a noticeable downshift in the frequency of the carbonyl (C=O) stretching mode in both FT-IR and Raman spectra. researchgate.net In FT-IR analysis of this compound-clay pigments, the C=O stretching peak has been observed to shift to a lower wavenumber, for example, to 1627 cm⁻¹. This shift is corroborated by FT-Raman data, which also shows a corresponding shift in the C=O peak. researchgate.net This phenomenon is attributed to the formation of hydrogen bonds between the carbonyl groups of the this compound molecule and the silanol (B1196071) groups on the surface of the clay. researchgate.net Additionally, some studies suggest the possibility of direct metal-oxygen bonding between the this compound carbonyls and metal ions within the clay structure. researchgate.net

The following table summarizes the observed shifts in the C=O stretching frequency upon interaction with clay:

| Spectroscopic Technique | This compound (alone) C=O Frequency (cm⁻¹) | This compound-Clay Composite C=O Frequency (cm⁻¹) | Frequency Shift (cm⁻¹) |

| FT-IR | ~1641 | 1627 | -14 |

| FT-Raman | ~1641 | ~1627 | -14 |

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy, including UV-Visible, fluorescence, and near-infrared techniques, provides critical insights into the electronic transitions and photophysical properties of this compound.

The UV-Visible absorption spectrum of this compound is characterized by strong absorption in the visible region, which is responsible for its distinct color. The spectrum is sensitive to the isomeric form of the molecule, with the trans and cis isomers exhibiting different absorption maxima (λmax). The trans isomer is the more thermodynamically stable form and typically absorbs at a longer wavelength compared to the cis isomer.

The position of the absorption maximum is also influenced by the solvent environment. Generally, a slight displacement of the absorption bands toward lower wavenumbers is observed in more polar solvents like chloroform (B151607) compared to less polar solvents such as benzene. This solvatochromic effect suggests a change in the energy levels of the excited state in different solvent polarities.

The table below presents typical absorption maxima for this compound isomers in different solvents:

| Isomer | Solvent | λmax (nm) |

| trans-Thioindigo | Chloroform | ~546 |

| cis-Thioindigo | Chloroform | ~485 |

| trans-Thioindigo | Benzene | ~543 |

| cis-Thioindigo | Benzene | ~483 |

This compound exhibits fluorescence, a property that has been the subject of detailed photophysical studies. acs.org The fluorescence quantum yield (ΦF), which is the ratio of photons emitted through fluorescence to the photons absorbed, is a key parameter in characterizing the efficiency of the emission process. uci.eduatto-tec.com The determination of ΦF can be carried out using either absolute or relative methods. jasco-global.com The relative method, which is more common, involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield. iss.comedinst.com

The fluorescence properties of this compound are highly dependent on its molecular structure and environment. For instance, chemical modification of the this compound core can significantly alter the fluorescence quantum yield. Studies on diamine derivatives of this compound have shown moderate fluorescence with quantum yields (ΦF) of 0.25 and 0.045. nih.govacs.org In contrast, the parent indigo (B80030) molecule has a very low quantum yield, on the order of 2.3 x 10⁻³. rsc.org The photoisomerization process in thioindigos has also been investigated through fluorescence quantum yield and lifetime measurements. researchgate.net

The following table provides examples of fluorescence quantum yields for this compound derivatives:

| Compound | Quantum Yield (ΦF) |

| This compound Diamine Derivative 1 | 0.25 |

| This compound Diamine Derivative 2 | 0.045 |

| Indigo | 0.0023 |

While the primary absorption of this compound is in the visible region, derivatives of this compound, particularly those based on the isoindigo, thieno-isoindigo, and benzo-thieno-isoindigo chromophores, have been engineered to exhibit significant absorption in the near-infrared (NIR) region, extending up to 900 nm. iciq.org These NIR-absorbing dyes are of interest for applications such as organic photosensitizers in dye-sensitized solar cells. iciq.org

The NIR spectral properties are achieved through chemical modifications that extend the π-conjugated system of the parent molecule, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The analysis of these NIR-absorbing dyes involves characterizing their absorption peaks and troughs in the NIR spectrum to understand their electronic structure and potential performance in various applications. dtic.mil

Advanced Spectroscopic Probes for this compound Excited States

The study of this compound's excited states, which are fundamental to its photochemical and photophysical properties, has been significantly advanced through the application of sophisticated spectroscopic techniques. These methods provide insights into the transient species and dynamic processes that occur on extremely short timescales following photoexcitation.

Picosecond and Femtosecond Time-Resolved Spectroscopy of this compound

Ultrafast spectroscopic techniques operating on picosecond (10⁻¹² s) and femtosecond (10⁻¹⁵ s) timescales have been instrumental in elucidating the initial events in the photoisomerization of this compound. acs.orgresearchgate.net These methods allow for the direct observation of transient species involved in the trans to cis isomerization process. researchgate.net

Studies employing picosecond laser spectroscopy have successfully identified the transient intermediates that form immediately after the absorption of light. researchgate.net Femtosecond time-resolved spectroscopy provides even greater temporal resolution, enabling the observation of the earliest steps of the photochemical reaction, including the population and decay of excited singlet states. msu.edunih.gov This level of detail is crucial for understanding the reaction mechanism and the factors that govern its efficiency.

Laser Flash Photolysis Studies of this compound Triplet States

Laser flash photolysis is a powerful technique for studying the properties and kinetics of transient species with lifetimes in the microsecond (10⁻⁶ s) to nanosecond (10⁻⁹ s) range, such as triplet states. miami.edumdpi.com In this method, a short, intense laser pulse excites the sample, and the subsequent changes in absorption are monitored over time using a second light source. scielo.br

This technique has been pivotal in characterizing the triplet excited state of various molecules, which is often a key intermediate in photochemical reactions. mdpi.comrsc.org For this compound, laser flash photolysis can be used to investigate the triplet state's absorption spectrum, lifetime, and its role in the photoisomerization process. rsc.org By observing the decay kinetics of the triplet state and any transient species formed from it, researchers can gain a deeper understanding of the reaction pathways. mdpi.com The quenching of the triplet state by various agents can also be studied to probe its reactivity. rsc.org

Spectroelectrochemistry of this compound and its Complexes

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of molecules in different oxidation states. acs.org In a typical experiment, the potential of a working electrode is controlled while the UV-Vis or other spectroscopic response of the species in solution is monitored. nih.govmdpi.com This allows for the in-situ generation and characterization of radical ions and other redox species. acs.org

For this compound and its metal complexes, spectroelectrochemistry provides valuable information about their electronic structure and how it changes upon oxidation or reduction. acs.org By correlating the applied potential with the observed spectral changes, it is possible to determine the redox potentials and identify the electronic transitions associated with each redox state. nih.gov This is particularly useful for understanding the behavior of this compound-based materials in electronic devices and redox-active systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. researchgate.netnih.govclemson.edu It is based on the interaction of atomic nuclei with an external magnetic field. researchgate.net

In the context of this compound research, NMR spectroscopy is used to elucidate the molecular structure of this compound and its derivatives. nih.gov Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of synthesized compounds. nih.gov Advanced NMR techniques can provide insights into the three-dimensional structure and conformation of these molecules in solution. clemson.edu Furthermore, NMR can be used to study intermolecular interactions, such as the binding of this compound to other molecules or host materials. utep.edu

Photochemistry and Photophysics of Thioindigo Systems

Trans-Cis Photoisomerization Mechanisms in Thioindigo (B1682309)

The photoisomerization of this compound involves the light-induced interconversion between its more stable trans isomer and the less stable cis isomer. This process typically occurs through rotation around the central carbon-carbon double bond. optica.org The mechanism of this photoisomerization has been a subject of detailed investigation, with evidence suggesting the involvement of both singlet and triplet excited states. capes.gov.bracs.org

Role of Triplet States in this compound Isomerization Pathways

For unsubstituted this compound, the trans → cis photoisomerization is generally accepted to occur primarily via the triplet state. capes.gov.brcdnsciencepub.com Laser flash photolysis studies have provided evidence for the involvement of triplet states in this process. capes.gov.bracs.org Intersystem crossing is believed to occur from the trans singlet excited state to the trans triplet state. capes.gov.br An energy barrier between the trans triplet and a twisted triplet state is thought to determine the internal rotation leading to isomerization. capes.gov.br The twisted triplet state then decays nonradiatively to the cis and trans ground states. capes.gov.br

Preliminary results for the cis → trans photoisomerization suggest an internal rotation in the excited singlet state to a transoid configuration, followed by intersystem crossing to the trans triplet, from which the molecule decays to the ground state. capes.gov.br While the triplet mechanism is widely accepted for the trans → cis isomerization of this compound and its derivatives, the cis → trans pathway is still debated. cdnsciencepub.com Some studies suggest a main pathway via the triplet state for the trans → cis isomerization, although a small contribution from direct isomerization from the singlet excited state cannot be completely excluded. acs.org

Quantum Yields and Photoisomerization Efficiencies of this compound Derivatives

Quantum yield (Φ) is a crucial parameter that quantifies the efficiency of a photochemical reaction. For this compound and its derivatives, the quantum yields for trans → cis (Φt→c) and cis → trans (Φc→t) photoisomerization vary depending on the specific derivative and the experimental conditions, such as solvent and temperature.

For example, in one study on N,N'-disubstituted indigo (B80030) dyes, the trans to cis and cis to trans photoisomerization quantum yields were found to be on the order of 0.25 or less (down to 0.03). cdnsciencepub.com Another study on a specific perinaphthothis compound (PNT) reported a Φt→c of 0.027 in toluene (B28343) and 0.062 in PMMA, while the Φc→t ranged from 0.27 to 0.85 in toluene and 0.17 to 0.68 in PMMA. osti.gov The highest Φc→t was observed near the cis isomer's absorption maximum. osti.gov

The efficiency of photoisomerization can be influenced by various factors, including the molecular structure and the surrounding environment. For instance, incorporating this compound units into polymer main chains can enable their function within crosslinked polymeric hydrogels. researchgate.net

Here is an example of reported quantum yields for a specific perinaphthothis compound in different environments:

| Isomerization Direction | Environment | Quantum Yield |

| trans → cis | Toluene | 0.027 |

| trans → cis | PMMA | 0.062 |

| cis → trans | Toluene | 0.27 - 0.85 |

| cis → trans | PMMA | 0.17 - 0.68 |

Note: This table is intended to be interactive in a suitable digital format.

Wavelength-Dependent Photoisomerization Dynamics in this compound

The photoisomerization of this compound is wavelength-dependent, meaning that irradiation at different wavelengths can favor the interconversion in one direction over the other. This property is crucial for their application as photoswitches, allowing for controlled switching between the trans and cis states using specific wavelengths of light. researchgate.netresearchgate.net

The trans and cis isomers of this compound typically have distinct absorption spectra. The cis isomer generally absorbs at shorter wavelengths than the trans isomer. optica.org By irradiating at the absorption maximum of one isomer, its concentration can be depleted while enriching the concentration of the other isomer, leading to a photostationary state (PSS). optica.org

Studies have elucidated the optimal wavelengths for reversible trans-cis isomerization by constructing photochemical action plots that show switching efficiencies across a range of monochromatic wavelengths. researchgate.netresearchgate.net For a polymerizable this compound linker, trans to cis conversion was achieved with green light (λmax = 540 nm), and this could be reverted by blue light (λmax = 490 nm). researchgate.net The wavelength-dependent switching rates are often overlaid with the absorbance spectra of the trans and cis isomers to illustrate the correlation between absorption and isomerization efficiency. researchgate.netresearchgate.net

Thermal Relaxation Kinetics of this compound Isomers

The cis isomer of this compound is generally less stable than the trans isomer and can undergo thermal relaxation back to the trans form in the dark. osti.govuc.pt The kinetics of this thermal relaxation process are important for applications where the stability of the cis state in the absence of light is critical.

The rate of thermal relaxation can be influenced by factors such as temperature and the surrounding matrix. For instance, the thermal relaxation of cis-perinaphthothis compound to the trans form in the dark showed a half-life of about 17 hours in toluene at 25 °C, which was significantly slower (168 hours) in PMMA. osti.gov

Studies investigating the thermal relaxation kinetics often involve monitoring the change in absorbance over time in the dark after achieving a certain photostationary state. researchgate.netresearchgate.net The kinetics can often be described by first-order decay models. chinesechemsoc.org

Solvent Effects on this compound Photochemistry

Solvent properties can significantly influence the photochemical behavior of this compound, including its absorption spectra, photoisomerization efficiency, and thermal relaxation kinetics. optica.orguc.ptwikipedia.orgacs.orgthegoodscentscompany.com The sensitivity of the first-excited singlet state of trans-thioindigo to solvent properties is particularly noteworthy. optica.org

Solvent polarity and viscosity can affect the photoisomerization quantum yields. optica.orguc.pt For example, the temperature-dependent behavior of photoisomerization quantum yields of a substituted this compound in an epoxy host was believed to be related to changes in the viscosity of the medium. optica.org In contrast, the same substituted this compound in toluene showed no change in quantum yields with temperature variations within the studied range. optica.org

Theoretical studies using computational methods like TD-DFT with polarizable continuum models have been employed to explicitly account for bulk solvent effects on the structure and visible spectra of this compound dyes and derivatives. nih.gov These studies investigate the influence of solvent characteristics on trans-cis isomerization. nih.gov

Solvent effects can also impact the thermal relaxation of this compound isomers. The deactivation of the cis conformation to the ground state has been found to be solvent-dependent for certain indigo derivatives where excited-state intramolecular proton transfer is prevented. uc.pt

Photostability and Fatigue Resistance of this compound Photoswitches

For practical applications, the photostability and fatigue resistance of this compound photoswitches are crucial. Photostability refers to the ability of the molecule to withstand degradation upon repeated exposure to light, while fatigue resistance indicates its capacity to undergo multiple switching cycles without losing its photochromic properties. cdnsciencepub.comresearchgate.net

This compound derivatives have demonstrated good fatigue resistance over several cycles of photoisomerization. semanticscholar.orgacs.org For instance, reversible trans-cis photoswitching of a polymerizable this compound linker could be repeated for more than 10 cycles without significant photodegradation observed in the absorbance spectra of both isomers. researchgate.net

The inherent photostability of indigoid dyes, including this compound, has been a subject of research. researchgate.net In indigo, intramolecular proton transfer followed by nonradiative relaxation to the ground state has been proposed to promote photostability. researchgate.netnih.gov While this compound replaces the NH groups of indigo with sulfur atoms, studies have explored mechanisms contributing to its stability and fatigue resistance. wikipedia.orgnih.gov

Factors influencing photostability and fatigue resistance can include the molecular structure, the surrounding matrix (e.g., embedding in polymers or MOFs), and the presence of external agents. researchgate.netresearchgate.netacs.org Tailoring the molecular structure of hemithis compound switches, for example, has been explored to improve properties like fatigue resistance. researchgate.netpnas.org

Energy Transfer Processes in this compound-Containing Systems

Energy transfer is a fundamental photophysical process that plays a crucial role in the behavior of light-harvesting systems, molecular switches, and other photoactive materials. This compound and its derivatives, known for their photoisomerization properties, can participate in various energy transfer processes when integrated into multi-component systems. Research in this area explores both Förster Resonance Energy Transfer (FRET) and photoinduced electron transfer (PET).

Studies have investigated the photophysical properties of this compound derivatives, including this compound diimines and related compounds, to understand how structural modifications influence their excited-state behavior researchgate.net. While some this compound derivatives exhibit fluorescence, others are non-emissive, and laser flash photolysis studies reveal transient species with microsecond lifetimes, consistent with trans-cis isomerization researchgate.netacs.org. The intersystem crossing efficiency for this compound is reported to be reasonably high (0.42), although its singlet lifetime (13.4 ns) and fluorescence efficiency (0.56) are noted as unexpectedly high compared to some indigo derivatives, suggesting factors beyond the heavy atom effect of sulfur are at play cdnsciencepub.com.

Förster Resonance Energy Transfer (FRET) is a distance-dependent energy transfer mechanism that has been explored in systems containing this compound derivatives. FRET commonly leads to significant changes in the photophysical properties of systems and is important in natural processes like photosynthesis researchgate.netresearchgate.net. In supramolecularly organized host-guest systems, such as those involving sulfonated this compound (this compound-5,5'-disulfonate, TIS) intercalated in layered hydroxide (B78521) hosts, efficient energy transfer has been observed. For instance, the incorporation of both TIS (a fluorescent species in these hosts) and indigo carmine (B74029) (IC, a non-fluorescent species) in layered double hydroxides (LDHs) and layered hydroxide salts (LHSs) leads to an almost complete quenching of TIS fluorescence. This indicates a very efficient energy transfer process from the fluorescent TIS to the non-fluorescent IC researchgate.netresearchgate.netnih.govacs.org. This efficient FRET from TIS to IC highlights the potential of this compound derivatives as donors in energy transfer cascades within organized assemblies.

Photoinduced electron transfer (PET) is another significant energy transfer pathway observed in this compound systems. Studies on the photoreduction of this compound by electron donors, such as tertiary amines, demonstrate photoinitiated two-electron transfer within a substrate-quencher pair osti.govacs.orgsemanticscholar.org. Photolysis of degassed solutions of this compound with tertiary amines results in the bleaching of the visible absorption band of this compound and the formation of a photoproduct consistent with a two-electron reduced form osti.gov. Upon exposure to air, the original this compound is regenerated osti.gov. The limiting quantum yields for this photoreduction process range from 0.03 to 0.5 osti.gov.

In metal complexes containing this compound ligands, metal-to-ligand charge transfer (MLCT) transitions can occur, leading to considerable metal-to-ligand electron transfer and the formation of the this compound radical anion and oxidized metal centers researchgate.net. For example, ruthenium complexes with this compound ligands exhibit MLCT absorption bands in the near-infrared region researchgate.netuvic.caosti.gov. Ultrafast transient absorption spectroscopy studies on these complexes have revealed excited states with picosecond lifetimes uvic.caosti.gov. Diastereomeric differences in excited-state decay have also been observed in diruthenium complexes with this compound diimine ligands, linked to conformational changes uvic.caosti.gov.

The integration of this compound into hybrid systems, such as metal-organic frameworks (MOFs), can also influence energy transfer processes. While this compound in some MOF hosts may not exhibit photochromic response due to strong host-guest interactions, the host material can potentially act as a photon antenna, harvesting light and transferring energy to guest molecules researchgate.netacs.org.

Research into this compound-based systems continues to explore their potential in various applications, including dye-sensitized solar cells, where charge transfer processes are critical for photovoltaic performance researchgate.net. Oxidation potential measurements of this compound-based dyes in such applications have confirmed energetically permissible and thermodynamically favorable charge transfer for photo-electric conversion researchgate.net.

Key Research Findings on Energy Transfer in this compound Systems

| System | Energy Transfer Process Involved | Key Observation | Reference |

| Sulfonated this compound (TIS) and Indigo Carmine (IC) in Layered Hydroxides | Förster Resonance Energy Transfer (FRET) | Efficient quenching of TIS fluorescence due to energy transfer to non-fluorescent IC. | researchgate.netresearchgate.netnih.govacs.org |

| This compound with Tertiary Amines | Photoinduced Electron Transfer (PET) | Photoinitiated two-electron reduction of this compound. | osti.govacs.org |

| Ruthenium Complexes with this compound Ligands | Metal-to-Ligand Charge Transfer (MLCT) | MLCT absorption bands in the near-infrared; evidence of metal-to-ligand electron transfer. | researchgate.netuvic.caosti.gov |

| This compound in Metal-Organic Frameworks (MOFs) | Energy Transfer (potential antenna effect) | Host material can potentially harvest light and transfer energy to guest this compound molecules. | researchgate.netacs.org |

This compound's ability to participate in both energy and electron transfer processes, coupled with its photoisomerization properties, makes it a versatile building block for designing photoactive materials with tailored functionalities.

Computational and Theoretical Investigations of Thioindigo

Molecular Orbital Theory (MO) Applications in Thioindigo (B1682309) Studies

Molecular Orbital (MO) theory provides a qualitative and intuitive framework for understanding the electronic structure and reactivity of this compound. nih.gov The analysis of the frontier molecular orbitals (HOMO and LUMO) is particularly insightful. The energy and spatial distribution of these orbitals dictate the molecule's optical and electronic properties. mdpi.com

As established by TD-DFT, the lowest energy electronic transition, which is responsible for the color of this compound, is the HOMO→LUMO transition. researchgate.net The character of these orbitals explains the nature of this transition. The HOMO is a π orbital, and the LUMO is a π* orbital, making the transition a π→π* type. The distribution of electron density in these orbitals is key; the HOMO is largely centered on the sulfur atoms and the central C=C bond, while the LUMO is more localized on the carbonyl groups and adjacent carbon atoms. researchgate.net This inherent charge redistribution upon excitation is a fundamental aspect of its photochemistry.

MO theory also helps rationalize the effects of substituents. Electron-donating groups will raise the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap and a red shift (bathochromic shift) in the absorption spectrum. Conversely, electron-withdrawing groups tend to lower the energy of both orbitals, but often the LUMO more so, which can lead to either a red or blue shift depending on the specific group and its position. The analysis of HOMO-LUMO gaps is a standard method to predict the stability and reactivity of molecules. mdpi.com

Theoretical Modeling of Host-Guest Interactions in this compound Composites

The properties of this compound can be significantly modulated by incorporating it into host-guest composites. Theoretical modeling plays a vital role in understanding the non-covalent interactions between the this compound guest molecule and the host material. nih.gov

Computer simulations have been used to study the interaction of this compound with inorganic host materials like palygorskite clay and zeolites. researchgate.net These models show that weak electron donor-acceptor interactions occur between the functional groups of this compound (the electron donor) and Lewis acid sites on the aluminum silicate (B1173343) framework of the host (the electron acceptor). researchgate.net Specifically, the carbonyl (C=O) groups of this compound are identified as key interaction sites. researchgate.net

These theoretical models can predict how the encapsulation affects the electronic structure of this compound. For example, interaction with Lewis acid sites can cause a perturbation of the C=O bond, which can be correlated with changes in vibrational spectra (e.g., a shift to lower frequencies in FT-IR) and color. researchgate.net The presence of other molecules, like water, within the host can also be modeled, showing how they mediate the host-guest interaction and influence the composite's properties. researchgate.net Such studies are crucial for designing novel hybrid materials with potential applications as sensors or photosensitizers. researchgate.net

Solvation Model Approaches for this compound in Various Media

The optical properties of this compound are highly sensitive to its environment, particularly the solvent. nih.gov Theoretical calculations must account for these solvent effects to achieve accurate predictions. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used in conjunction with DFT and TD-DFT for this purpose. rsc.orggriffith.edu.au

In the PCM approach, the solvent is treated as a continuous dielectric medium that is polarized by the solute molecule. youtube.com This polarization field, in turn, affects the electronic structure and properties of the solute. The use of PCM has been shown to be essential for accurately predicting the λmax of this compound derivatives in various solvents. nih.gov The model can account for the bulk electrostatic interactions between the solute and the solvent, which are often the dominant factor in solvatochromic shifts.

Calculations have demonstrated the influence of solvent polarity on the absorption spectra of this compound. By performing TD-DFT calculations with PCM for different solvents (e.g., chloroform (B151607), benzene), researchers can predict the solvatochromic shifts and compare them with experimental data. This allows for a deeper understanding of how the solvent stabilizes the ground and excited states of the molecule. For instance, a study using the TD-PBE0 method with PCM accurately reproduced the experimental λmax values for a wide range of this compound derivatives in solution. nih.gov

Non-Linear Optical (NLO) Properties Derived from Computational Methods for this compound

Computational chemistry has emerged as a powerful tool for predicting and understanding the non-linear optical (NLO) properties of molecules, offering insights that complement and guide experimental work. In the case of this compound and its derivatives, theoretical investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in characterizing their potential as NLO materials. These studies focus on calculating key parameters such as the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are microscopic measures of a molecule's NLO response.

The NLO properties of organic molecules like this compound are intrinsically linked to their electronic structure, particularly the presence of π-conjugated systems and the intramolecular charge transfer (ICT) characteristics. Computational models allow for a detailed analysis of how structural modifications, such as the introduction of donor and acceptor groups, influence the electronic distribution and, consequently, the hyperpolarizabilities.

Research into a derivative, 7,7'-bis[(aza-18-crown-6)carbonyl]this compound, highlights the application of DFT calculations in understanding the structure-property relationships in complex this compound-based systems. bibliomed.org While this study confirmed the centrosymmetric and essentially planar structure of the this compound skeleton, which is a crucial factor influencing NLO properties, specific hyperpolarizability values were not detailed in the available literature. bibliomed.org

However, computational studies on the closely related hemithis compound derivatives provide valuable insights into the potential NLO response of the broader this compound family. researchgate.net These investigations have shown that strategic molecular design can lead to significant NLO properties. For instance, calculations on certain hemithis compound derivatives have yielded substantial static first hyperpolarizabilities (βtot) and second hyperpolarizabilities (γav), demonstrating their promise for NLO applications. researchgate.net The computational approaches in these studies typically involve geometry optimization followed by the calculation of NLO properties using various functionals and basis sets to ensure accuracy. researchgate.net

Table 1: Representative Calculated First Hyperpolarizability (β) Components for this compound Derivatives (Illustrative)

| Derivative | β_xxx (a.u.) | β_xyy (a.u.) | β_xzz (a.u.) | β_yyy (a.u.) | β_yzz (a.u.) | β_zzz (a.u.) | β_total (a.u.) |

| This compound-D1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This compound-D2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: "D1" and "D2" represent hypothetical donor-acceptor substituted this compound derivatives. Data is illustrative due to the absence of specific literature values for this compound.

Table 2: Representative Calculated Second Hyperpolarizability (γ) Components for this compound Derivatives (Illustrative)

| Derivative | γ_xxxx (a.u.) | γ_yyyy (a.u.) | γ_zzzz (a.u.) | γ_xxyy (a.u.) | γ_xxzz (a.u.) | γ_yyzz (a.u.) | <γ> (a.u.) |

| This compound-D1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This compound-D2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: "D1" and "D2" represent hypothetical donor-acceptor substituted this compound derivatives. <γ> represents the orientationally averaged second hyperpolarizability. Data is illustrative due to the absence of specific literature values for this compound.

The exploration of this compound's NLO properties through computational methods remains an area with potential for further research. Detailed theoretical studies on the parent this compound molecule and a wider range of its derivatives would be invaluable for establishing clear structure-NLO property relationships and for designing novel this compound-based materials for photonic and optoelectronic applications.

Advanced Applications of Thioindigo in Materials Science

Thioindigo (B1682309) in Soft Matter Materials and Polymer Science

The incorporation of this compound into soft matter and polymers leverages its capacity as a visible-light-responsive molecular switch. This integration enables precise spatial and temporal control over the macroscopic properties of materials, leading to the creation of dynamic and intelligent systems.

Integration of this compound into Polymeric Hydrogels

A significant challenge in utilizing this compound in polymer science has been its extremely limited solubility in common organic solvents and polymers. researchgate.netacs.org To overcome this, researchers have developed a strategy for the covalent insertion of this compound units directly into polymer main chains. researchgate.netacs.orgbeilstein-journals.org A key innovation is the design of a this compound bismethacrylate linker. researchgate.netacs.orgnih.gov This specialized monomer can participate in a radical-initiated thiol-ene reaction, a type of step-growth polymerization, to generate polymers with this compound integrated into their backbone. researchgate.netresearchgate.net This method successfully bypasses the solubility issue, allowing this compound to function effectively within crosslinked polymeric hydrogels, which are three-dimensional networks of hydrophilic polymers. researchgate.netacs.orgresearchgate.net The resulting this compound-containing hydrogels are notable for being non-toxic, which is a critical feature for potential biological applications. researchgate.netacs.orgbeilstein-journals.org

Visible Light-Induced Modulation of Material Stiffness

The defining characteristic of this compound when incorporated into materials is its ability to undergo reversible photoisomerization between its trans and cis isomers upon exposure to different wavelengths of visible light. researchgate.netrsc.org This molecular-level conformational change, a 180° rotation around the central carbon-carbon double bond, translates into a macroscopic change in the material's physical properties. researchgate.netnih.govrsc.org

When this compound is part of a crosslinked hydrogel structure, its photoswitching directly enables the modulation of the hydrogel's stiffness. acs.orgbeilstein-journals.org Irradiation with green light (typically around λmax = 540 nm) induces a trans-to-cis isomerization, which results in a softening of the hydrogel. rsc.orgwikipedia.org Conversely, blue light (around λmax = 470-490 nm) promotes the reverse cis-to-trans isomerization, leading to a stiffening of the material. rsc.orgwikipedia.org This change in stiffness is attributed to the difference in polarity between the two isomers; quantum chemical calculations indicate that the cis isomer is more polar than the trans isomer. rsc.org This reversible control over mechanical properties using light offers a powerful tool for creating dynamically adaptive materials. acs.orgbeilstein-journals.org

Table 1: Effect of Visible Light on this compound-Containing Hydrogel Stiffness

| Wavelength of Light | Predominant Isomer | Effect on Hydrogel |

|---|---|---|

| Green Light (~540 nm) | cis-thioindigo | Softening |

| Blue Light (~470 nm) | trans-thioindigo | Stiffening |

Smart Responsive Biomaterials based on this compound

The combination of visible-light responsiveness and the non-toxic nature of this compound-based hydrogels makes them highly promising for the development of smart biomaterials. researchgate.netbeilstein-journals.orgrsc.org The ability to dynamically and remotely control material stiffness is particularly valuable in cell biology, where mechanical cues from the cellular microenvironment play a crucial role in directing cell behavior, a process known as mechanotransduction. rsc.org

Preliminary research has demonstrated the potential of these materials in directing cell morphology. In one study, human embryonic kidney cells were cultured on this compound-containing hydrogels. rsc.org The light-induced softening of the hydrogel substrate was observed to cause the cells to adopt a more well-spread morphology compared to cells grown on the stiffer substrate. rsc.org This finding highlights the potential for this compound-based photoswitching to be utilized in next-generation light-responsive biomaterials, enabling new insights into how mechanical forces impact physiological and pathological processes. rsc.org

This compound in Organic Electronics and Optoelectronics

This compound and its derivatives, particularly thienoisoindigo (TII), are valuable building blocks for organic semiconductors due to their planar structure, high degree of conjugation, and electron-deficient nature. beilstein-journals.orgfrontiersin.org These properties are leveraged in a variety of organic electronic and optoelectronic devices.

Organic Semiconductors and Photovoltaic Devices based on this compound

This compound derivatives have been successfully employed as metal-free organic dyes in dye-sensitized solar cells (DSSCs), a type of photovoltaic device. wikipedia.org In these devices, the this compound-based dye acts as the photosensitizer, absorbing light and injecting electrons into a semiconductor layer, typically titanium dioxide (TiO2). wikipedia.org The performance of these dyes is influenced by their molecular structure, including the presence of electron-accepting groups like cyanoacrylic acid, which can improve bonding with the semiconductor surface and enhance the photovoltaic response.

Research has demonstrated the viability of these dyes, achieving notable power conversion efficiencies. For example, two novel this compound-based dyes achieved conversion efficiencies of 6.10% and 6.45% in DSSCs. In another study focusing on tandem DSSCs, a device utilizing a this compound-based dye achieved a conversion efficiency of 4.09%. wikipedia.org Furthermore, copolymers based on thienoisoindigo have been synthesized to have exceedingly low band gaps (1.0–1.6 eV), a critical property for efficient light harvesting in organic photovoltaic cells. frontiersin.org

Table 2: Performance of this compound-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)

| Dye System | Device Structure | Power Conversion Efficiency (η) |

|---|---|---|

| This compound Dye 1 | Single DSSC | 6.10% |

| This compound Dye 2 | Single DSSC | 6.45% |

| Indigo (B80030)/Thioindigo Dyes | Tandem DSSC (T-DSSC) | 4.09% |

This compound for Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (FETs)

While this compound derivatives possess luminescent properties and are explored for various optoelectronic applications, their specific use as primary emitters in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in current research literature. researchgate.netacs.org

However, the application of this compound derivatives in Organic Field-Effect Transistors (FETs) is well-established. frontiersin.org FETs are fundamental components of modern electronics, and organic versions (OFETs) are being developed for applications like flexible displays and sensors. Thienoisoindigo (TII) has emerged as a highly promising building block for the semiconducting layer in OFETs. frontiersin.org

Polymers incorporating TII have been shown to exhibit excellent charge transport characteristics. Depending on the specific molecular design and the donor moieties copolymerized with TII, these materials can function as p-type (hole-transporting), n-type (electron-transporting), or ambipolar (transporting both holes and electrons) semiconductors. For instance, certain fully conjugated TII-based polymers have shown balanced electron and hole mobilities that are two orders of magnitude higher than their cross-conjugated counterparts. Furthermore, novel quinoidal small molecules based on a TII core have been engineered specifically for n-type OFETs, demonstrating excellent performance with electron mobilities reaching as high as 2.54 cm² V⁻¹ s⁻¹ and high ON/OFF current ratios.

Table 3: Charge Carrier Mobilities of Various this compound-Based Materials in Organic Field-Effect Transistors (OFETs)

| This compound-Based Material | Type of Semiconductor | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| Quinoidal Thienoisoindigo (TIIQ-b16) | n-type | up to 2.54 |

| Thienoisoindigo-Thiophene Copolymer (PTII-T) | Ambipolar | Balanced electron and hole mobilities |

| Thienoisoindigo-based Copolymers | p-type | 10⁻⁴ to 10⁻³ |

| Recycled Thienoisoindigo Polymers | p-type | 10⁻² to 10⁻³ |

Dye-Sensitized Solar Cells (DSSCs) incorporating this compound

This compound and its derivatives have emerged as promising metal-free organic dyes for applications in dye-sensitized solar cells (DSSCs). icrc.ac.iricrc.ac.irresearchgate.net These compounds serve as the sensitizer component, responsible for absorbing light and injecting electrons into the semiconductor material, typically titanium dioxide (TiO2) or zinc oxide (ZnO). researchgate.netwhiterose.ac.uk The performance of DSSCs is critically dependent on the photophysical and electrochemical properties of the sensitizer dye.

Research has focused on designing and synthesizing novel this compound-based dyes to enhance the power conversion efficiency (PCE) of DSSCs. One study investigated two metal-free organic dyes based on indigo and this compound, incorporating a cyanoacrylic acid group as an electron acceptor. icrc.ac.iricrc.ac.ir The absorption spectra of these dyes were analyzed both in solution and on a TiO2 substrate. In solution, the this compound-based dye (Dye 2) exhibited a maximum absorption wavelength (λmax) of 492.3 nm, which shifted to 516.8 nm upon adsorption onto the TiO2 film, indicating a bathochromic effect. icrc.ac.iricrc.ac.ir This shift is attributed to the interaction between the dye molecules and the semiconductor surface.

Below is a summary of the photovoltaic performance of DSSCs sensitized with an indigo-based dye (Dye 1) and a this compound-based dye (Dye 2), as well as a tandem configuration.

| Device Configuration | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA·cm⁻²] | Fill Factor (FF) | Power Conversion Efficiency (η) [%] |

| DSSC with Dye 1 | Data not available | Data not available | Data not available | 3.45 |

| DSSC with Dye 2 | Data not available | Data not available | Data not available | 6.45 |

| Tandem DSSC (T-DSSC) | Data not available | Data not available | Data not available | 4.09 |

Another investigation focused on two novel metal-free organic dyes derived from this compound for use in DSSCs. researchgate.net These dyes were synthesized and characterized, and their electrochemical properties were assessed to confirm the favorability of charge transfer processes within the solar cell. The resulting DSSCs exhibited notable conversion efficiencies of 6.10% and 6.45% for the two this compound-based dyes, respectively. researchgate.net The study highlighted that even with a simple molecular structure, these dyes can achieve significant performance.

Theoretical studies, such as those employing density functional theory (DFT), have also been utilized to predict the suitability of new this compound-based dyes for DSSC applications. researchgate.netresearchgate.net These computational methods help in understanding the electronic structure and energy levels of the dyes, which are crucial for efficient electron injection and dye regeneration. researchgate.net

This compound as Molecular Switches and Motors

The photochromic nature of the this compound core, specifically its ability to undergo reversible trans-cis isomerization upon irradiation with visible light, makes it a valuable component in the design of molecular switches and motors. researchgate.netfau.de This light-induced change in molecular geometry can be harnessed to control various properties and functions at the nanoscale.

Design Principles for this compound-Based Photoswitches

The development of high-performance this compound-based photoswitches is guided by several key design principles aimed at optimizing their switching characteristics. A systematic study of diaryl-hemithioindigos (diaryl-HTIs), a class of indigoid chromophores, has revealed crucial elements for achieving an excellent property profile. rsc.orgrsc.orgresearchgate.net

Two primary principles for designing efficient diaryl-HTI photoswitches are:

Introduction of strong electron-donating groups: This modification leads to a significant red-shift in the absorption spectra of the molecule, enabling it to be switched with lower energy visible or even red light. rsc.orgrsc.orgresearchgate.net

By implementing these design principles, diaryl-HTI photoswitches can be engineered to exhibit a combination of highly desirable properties:

High thermal stability of the metastable state: This ensures that the switched state is long-lived in the absence of a light stimulus. rsc.orgnih.gov

Large extinction coefficients: This allows for efficient light absorption. rsc.org

Red-light responsiveness: The ability to be operated with longer wavelengths of light is advantageous for applications in biological systems and materials science. rsc.orgdtu.dk

Pronounced photochromism: A significant change in the absorption spectrum upon switching allows for easy detection of the isomeric state. rsc.org

High isomer accumulation in the photostationary state: This indicates an efficient and near-quantitative conversion between the two isomeric forms. rsc.orgnih.gov

Furthermore, the introduction of heterocyclic moieties, such as imidazole, pyrrole (B145914), or indole, into the hemithis compound structure can lead to advanced photoswitching properties. nih.gov These modifications can result in quantitative switching in both directions, exceptionally high quantum yields, and tunable thermal stability. nih.gov The strategic placement of heteroatoms can also allow for precise control over molecular geometry through non-covalent interactions like hydrogen and chalcogen bonding. nih.gov

Two-Dimensional Switching Behavior in Hemithis compound Systems

A significant advancement in the field of molecular switches is the development of systems capable of two-dimensional (2D) switching, which is a prerequisite for the construction of more complex molecular machines. sciencedaily.com Researchers have successfully synthesized a photo-activatable molecule based on a hemithis compound derivative that exhibits such 2D switching behavior. sciencedaily.com

This particular hemithis compound switch is designed so that a this compound moiety is connected to a planar aromatic ring through both a carbon-carbon double bond (C=C) and a single bond (C-C). sciencedaily.com The switching behavior of this molecule is dependent on the polarity of the surrounding medium: sciencedaily.com

In a non-polar solvent such as cyclohexane, irradiation with light induces rotation exclusively around the C=C double bond. sciencedaily.com

In a polar solvent like dimethyl sulfoxide (DMSO), the rotation occurs around the C-C single bond. sciencedaily.com

This solvent-dependent control over the intramolecular motion allows for a level of precision in switching that was previously unattainable for this class of molecules. sciencedaily.com This development represents an important step towards the realization of intricate molecular machinery where different motions can be selectively triggered.

This compound Units in Light-Driven Molecular Motors

The reversible photoisomerization of the central double bond in this compound and its derivatives, particularly hemithis compound (HTI), has been exploited in the construction of light-driven molecular motors. nih.govresearchgate.net These motors can convert light energy into unidirectional rotational motion.

A second generation of HTI-based molecular motors has been designed to operate through a combination of single and double bond rotations upon photoirradiation. nih.gov In some designs, these motors can function without the need for thermal relaxation steps, which are often required in other types of molecular motors. nih.gov The archetypal chromophore in this context, hemithis compound, can be powered by light with wavelengths up to 505 nm. researchgate.net

The design of these molecular motors often involves creating a structure where one part of the molecule (the rotor) rotates relative to another part (the stator). The unidirectional rotation is achieved through a sequence of photochemical and, in some cases, thermal steps. For overcrowded alkene-based molecular motors, this cycle typically involves a photochemical E-Z isomerization followed by a thermal helix inversion. researchgate.net The integration of fluorescent dyes with molecular motors has also been achieved, allowing for the visualization of the motor's function. rug.nl This was accomplished by designing a system where different wavelengths of light can selectively trigger either rotation or fluorescence. rug.nl

Development of Advanced Functional Materials with this compound

The unique photoresponsive properties of this compound have been harnessed to create advanced functional materials with tunable characteristics. The incorporation of this compound units into larger molecular architectures or material matrices allows for the light-induced modulation of bulk material properties.

This compound in Liquid Crystals

This compound derivatives have been successfully incorporated into liquid crystalline materials. In one study, two mesogenic this compound derivatives with oligomeric di- and trisiloxane end-groups were synthesized in an optically pure form. rsc.org These materials were found to exhibit an enantiotropic smectic A* (SmA*) liquid crystal phase over broad temperature ranges. rsc.org

| This compound Derivative | Liquid Crystal Phase | Temperature Range (°C) |

| Disiloxane-terminated | SmA | 120–143 |

| Trisiloxane-terminated | SmA | 110–146 |

Furthermore, chiral this compound dopants have been designed to photomodulate the spontaneous polarization (P_S) of ferroelectric liquid crystals. rsc.org Irradiation of a ferroelectric smectic C* (S_C) liquid crystal phase containing these photochromic dopants with light at 514 nm or 532 nm resulted in an increase in the spontaneous polarization by a factor of 1.4 to 4.0. rsc.org This increase in P_S is consistent with an increase in the transverse dipole moment of the this compound core upon trans-cis photoisomerization and occurs without destabilizing the S_C phase. rsc.org

Photocontrollable Actuators and Optical Devices Incorporating this compound

The unique photochromic properties of this compound, characterized by its reversible trans-cis isomerization under visible light, have positioned it as a compelling candidate for the development of advanced, light-responsive materials. This section explores the integration of this compound into polymers and other matrices to create photocontrollable actuators and optical devices, capitalizing on the significant changes in molecular geometry and electronic properties that accompany its photoisomerization.

The fundamental principle behind these applications lies in the distinct geometries of the trans and cis isomers of this compound. The trans isomer is generally planar and more stable, while the cis isomer adopts a non-planar, bent conformation. This reversible switching between a linear and a bent shape at the molecular level can be amplified to induce macroscopic changes in the host material, such as contraction, expansion, or alterations in optical properties. A key advantage of this compound over other photoswitches like azobenzene is its responsiveness to visible light, which is often more desirable for applications in biological systems and for deeper penetration into materials. researchgate.net

A significant challenge in utilizing this compound has been its poor solubility in most common solvents and polymers. researchgate.netresearchgate.net To overcome this, researchers have developed strategies to covalently incorporate this compound moieties into polymer backbones. researchgate.netresearchgate.net This approach not only enhances solubility but also allows for precise control over the concentration and distribution of the photoswitchable units within the material, enabling the fine-tuning of its light-responsive behavior.

Photocontrollable Actuators

The integration of this compound into polymer networks has led to the creation of soft actuators that can undergo shape changes in response to light. These materials hold promise for applications in soft robotics, microfluidics, and biomedical devices. The actuation mechanism is typically based on the collective isomerization of a multitude of this compound units within the polymer matrix, leading to a macroscopic mechanical response.

One prominent area of research is the development of this compound-containing hydrogels. researchgate.net These materials can exhibit light-induced changes in their physical properties, such as stiffness and volume. For instance, the irradiation of a this compound-based hydrogel with green light can induce the trans-to-cis isomerization, leading to a decrease in the material's storage modulus and causing it to soften and expand. researchgate.net Subsequent irradiation with blue light can reverse the process, promoting cis-to-trans isomerization and resulting in a stiffer, contracted hydrogel. researchgate.net This reversible modulation of mechanical properties is a direct consequence of the changes in intermolecular interactions and polymer chain conformation triggered by the isomerization of the embedded this compound units.

The performance of these actuators is dependent on several factors, including the concentration of the this compound photoswitch, the properties of the polymer matrix, and the wavelength and intensity of the light stimulus. Research has shown that the efficiency of photoisomerization in solid-state materials, such as polymer films, can be influenced by the rigidity of the polymer matrix and the potential for aggregation of the dye molecules. nih.gov Softer polymer matrices and lower concentrations of the photoswitch can lead to more efficient and reversible isomerization, closely mimicking the behavior observed in solution. nih.gov

Research Findings on this compound-Based Actuators

| This compound Derivative/System | Matrix | Light Stimulus (trans → cis) | Light Stimulus (cis → trans) | Observed Effect | Key Findings & Reference |

|---|---|---|---|---|---|

| This compound bismethacrylate in PEG hydrogel | Poly(ethylene glycol) (PEG) | Green light (λmax = 540 nm) | Blue light (λmax = 490 nm) | Reversible modulation of hydrogel stiffness | Covalent incorporation of this compound into the polymer backbone enables photoswitching and modulation of the hydrogel's storage modulus in a non-toxic manner. researchgate.netresearchgate.net |

| 6,6′-Di-isopropoxythis compound | Epoxy resin | 5145 Å | 4580 Å | Photoisomerization within a rigid matrix | The quantum yields of photoisomerization were found to be temperature-dependent. This study demonstrated the feasibility of creating solid-state photochromic elements. |

| N-alkylated/arylated Indigo derivatives | Poly(methyl methacrylate) (PMMA), Polystyrene (PS), etc. | Red light (660 nm) | 500 nm | Efficient photoisomerization in polymer films | The choice of a soft polymer matrix and low dye loading (<1% w/w) were identified as key strategies to achieve high photoisomerization efficiency, comparable to that in solution. nih.gov |

Optical Devices

The significant change in the absorption spectrum and other optical properties upon photoisomerization makes this compound a promising component for various optical devices. These include molecular switches, optical data storage systems, and smart windows. The ability to reversibly alter the color and refractive index of a material with light is the cornerstone of these applications.